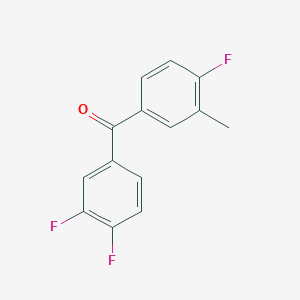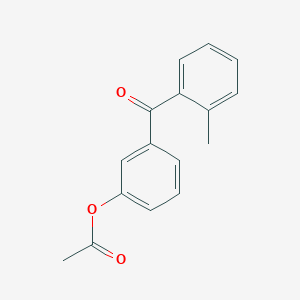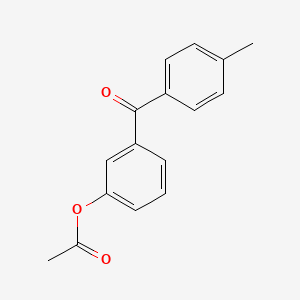
3,4,4'-Trifluoro-3'-methylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,4'-Trifluoro-3'-methylbenzophenone, also known as TMK or TMK-3, is a chemical compound with the molecular formula C15H11F3O. It is a yellow crystalline solid that is widely used in scientific research applications. TMK-3 is synthesized through various methods, and it has been found to have several biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Material Science
3,4,4’-Trifluoro-3’-methylbenzophenone: is utilized in material science for the synthesis of advanced polymer structures due to its trifluoromethyl groups. These groups can enhance the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications .
Pharmaceuticals
In pharmaceutical research, this compound serves as a precursor in the synthesis of various fluorinated aromatic compounds. The presence of fluorine atoms in pharmaceuticals often leads to improved drug distribution within the body, increased metabolic stability, and better binding affinity to target proteins .
Analytical Chemistry
Analytical chemists employ 3,4,4’-Trifluoro-3’-methylbenzophenone as a standard or reference compound when calibrating instruments like mass spectrometers and HPLC systems. Its distinct mass and retention properties aid in the accurate analysis of complex mixtures .
Environmental Science
This compound’s role in environmental science is linked to its use as an intermediate in the synthesis of agrochemicals and its potential impact on environmental systems. Studies may focus on its biodegradation, persistence, and mobility in soil and water systems .
Biotechnology
In biotechnological applications, 3,4,4’-Trifluoro-3’-methylbenzophenone can be involved in the development of biosensors. Its chemical structure allows for the creation of sensitive detection elements that can be used in diagnostic assays .
Agricultural Science
The compound is researched for its use in developing novel agrochemicals. Its fluorinated nature could lead to the creation of pesticides and herbicides with enhanced effectiveness and reduced environmental impact .
Food Industry
While not directly used in food products, 3,4,4’-Trifluoro-3’-methylbenzophenone may be studied for its indirect effects on food safety. For instance, its derivatives could be used in packaging materials that require specific barrier properties against moisture and gases .
Electronics
In the field of electronics, this compound is valuable for the production of liquid crystals and electronic displays. The fluorine atoms contribute to the liquid crystals’ stability and response times, which are crucial for high-definition displays .
Eigenschaften
IUPAC Name |
(3,4-difluorophenyl)-(4-fluoro-3-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c1-8-6-9(2-4-11(8)15)14(18)10-3-5-12(16)13(17)7-10/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJQNHOGMPEOIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,4'-Trifluoro-3'-methylbenzophenone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














